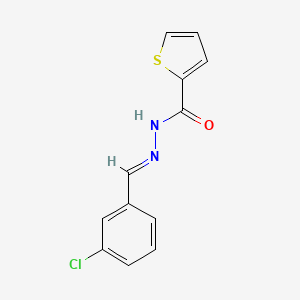
2-(Phenylmethylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a heterocyclic compound that belongs to the class of thiazolobenzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a benzimidazole ring, makes it a promising candidate for various pharmacological applications.
Métodos De Preparación
The synthesis of 2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves the condensation of appropriate thiazole and benzimidazole precursors. One common method involves the reaction of 2-aminobenzimidazole with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions.
Análisis De Reacciones Químicas
2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethylidene group can be replaced with other substituents using reagents like alkyl halides or aryl halides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound exhibits antimicrobial and antiviral properties, which could be useful in the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes and pigments due to its stable and colorful nature.
Mecanismo De Acción
The mechanism of action of 2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with various molecular targets. The compound can bind to DNA and inhibit its replication, leading to cytotoxic effects on cancer cells . It can also interact with enzymes and proteins involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities.
Comparación Con Compuestos Similares
2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can be compared with other thiazolobenzimidazole derivatives, such as:
3-(p-chlorophenyl)-thiazolo[3,2-a]-benzimidazole-2-acetic acid: Known for its anti-inflammatory and immunomodulatory properties.
2-arylideneimidazo[2,1-b]-thiazin-3(5H)-ones: Exhibits antituberculosis activity.
6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives: Known for their anticancer and anti-inflammatory activities.
The uniqueness of 2-[(E)-1-PHENYLMETHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific structure and the diverse range of biological activities it exhibits, making it a versatile compound for various scientific research applications.
Propiedades
Número CAS |
41887-58-5 |
|---|---|
Fórmula molecular |
C16H10N2OS |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-14(10-11-6-2-1-3-7-11)20-16-17-12-8-4-5-9-13(12)18(15)16/h1-10H/b14-10+ |
Clave InChI |
OEVRFKOPFYXHEU-GXDHUFHOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(Z)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}furan-2-carbohydrazide](/img/structure/B11673666.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673667.png)
![7-(2-chlorobenzyl)-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11673676.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11673683.png)
![[11-Chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[H]pyrazolo[5,1-B]quinazolin-10-YL](morpholino)methanone](/img/structure/B11673696.png)
![9,9-dimethyl-12-[4-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11673704.png)
![4-[(1Z)-1-{2-[(2,5-dimethylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B11673709.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B11673720.png)

![11-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11673728.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11673735.png)
![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B11673738.png)
![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-1,2,4-triazin-3-ol](/img/structure/B11673743.png)
